molecular formula C5H3BrO2 B086034 3-Bromofuran-2-carbaldehyde CAS No. 14757-78-9

3-Bromofuran-2-carbaldehyde

Cat. No. B086034
CAS RN: 14757-78-9
M. Wt: 174.98 g/mol
InChI Key: KSAVZSUPQGDMRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan derivatives involves palladium-catalyzed cyclization reactions, where compounds like 3-bromopyridine-4-carbaldehyde cyclize with carboxylic acids under carbon monoxide pressure to afford corresponding derivatives in moderate to good yields (Cho & Kim, 2008). Another method includes the condensation of α-bromo ketones with aromatic aldehydes to produce substituted tetrahydrofuran-3-ones, indicating a similar reactivity pattern that could be applied in the synthesis of 3-Bromofuran-2-carbaldehyde derivatives (Dong, Cleary, & Todaro, 1994).

Molecular Structure Analysis

The molecular structure of 3-Bromofuran-2-carbaldehyde derivatives has been extensively studied, particularly through X-ray diffraction analysis and spectroscopic methods. These studies provide valuable insights into the electronic and geometric parameters that influence the reactivity and stability of these compounds (Singh et al., 2013).

Chemical Reactions and Properties

3-Bromofuran-2-carbaldehyde participates in various chemical reactions, including cyclization, condensation, and coupling reactions, to form a wide range of heterocyclic compounds. The presence of the bromo and aldehyde functional groups enables selective transformations under different reaction conditions, leading to the synthesis of complex molecules with high efficiency (Kelly, Kerrigan, & Walsh, 2008).

Physical Properties Analysis

The physical properties of 3-Bromofuran-2-carbaldehyde and its derivatives, such as melting point, boiling point, and solubility, are crucial for their application in chemical syntheses. These properties are influenced by the bromo and aldehyde groups, which affect the compound's polarity and reactivity (García-Tojal et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-Bromofuran-2-carbaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The bromo group enhances its electrophilic character, making it susceptible to nucleophilic substitution reactions, whereas the aldehyde group can participate in various condensation and addition reactions. These chemical behaviors are pivotal in the synthesis of a wide array of organic compounds (Yu et al., 2018).

Scientific Research Applications

  • Synthesis of Aryl-Furyl Derivatives : Irradiation of 3- and 5-bromofuran-2-carbaldehydes in aromatic solutions yields 3- and 5-aryl-2-furyl derivatives. This method is efficient for synthesizing 4-bromofuran-2-carbaldehyde (Antonioletti et al., 1985).

  • Palladium-Catalyzed Cyclization : 3-Bromopyridine-4-carbaldehyde cyclizes with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst, forming 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

  • Chemistry of Chloroquinoline-Carbaldehydes and Analogs : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, with applications in synthesizing quinoline ring systems and evaluating biological properties, is notable (Hamama et al., 2018).

  • Palladium-Catalyzed Isoquinoline Synthesis : A method involves Heck coupling followed by aldol reaction for synthesizing isoquinolines (Cho & Patel, 2006).

  • Advancements in Bromovinyl Aldehyde Chemistry : Bromovinyl aldehydes, including 2-bromo-cyclohexenecarbaldehydes, are used in the synthesis of biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

  • Photochemistry of Bromopyridine-Carbaldehydes : Structural and photochemical studies of bromopyridine-carbaldehydes, such as 6-Bromopyridine-2-carbaldehyde, reveal insights into its behavior in supramolecular chemistry and as a ligand for transition metal catalysts (Brito et al., 2023).

  • Synthesis of Bromoindoles from Marine Sponges : Bromoindoles, including 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges, demonstrating the natural occurrence and potential applications of such compounds (Rasmussen et al., 1993).

Safety And Hazards

The safety information for 3-Bromofuran-2-carbaldehyde includes the following hazard statements: H302-H319 . This means it is harmful if swallowed and causes serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 3-Bromofuran-2-carbaldehyde could involve its use in the synthesis of more complex compounds. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, and 3-Bromofuran-2-carbaldehyde could play a role in this transition .

properties

IUPAC Name

3-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVZSUPQGDMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391861
Record name 3-bromofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuran-2-carbaldehyde

CAS RN

14757-78-9
Record name 3-bromofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M D'Auria - Gazz. Chim. It, 1989 - academia.edu
… using 3-bromofuran-2-carbaldehyde, 45, as starting material we obtained the corresponding 3-phenyl derivative 46. The yield was rather low (31%); however, this was the first reported …
Number of citations: 24 www.academia.edu
DJ Chadwick, J Chambers, GD Meakins… - Journal of the Chemical …, 1975 - pubs.rsc.org
… The title compounds, required as models in spectrometric work, have been synthesised by a six-stage route from 3-bromofuran-2-carbaldehyde diethyl acetat and the corresponding …
Number of citations: 4 pubs.rsc.org
H Zhao, SG Koenig, JW Dankwardt… - … Process Research & …, 2014 - ACS Publications
A synthetic route to fused heterocycle 5 (R 1 = Et) was developed that avoids the use of troublesome azido functionality. In this approach, 3-bromofuran aldehyde 7 was synthesized …
Number of citations: 14 pubs.acs.org
D Martínez‐López… - … A European Journal, 2021 - Wiley Online Library
… To this solution, 3-bromofuran-2-carbaldehyde (1.1 mmol, 175 mg, 1.1 equiv) was added dropwise and, then, the mixture was heated at 70 C for 2 h. After that, the reaction was cooled …
D Chadwick - 1972 - ora.ox.ac.uk
Because the measured thermodynamic properties of ethane did not agree with those calculated from statistical mechanics, Pitzer proposed the existence of energy barriers hindering …
Number of citations: 2 ora.ox.ac.uk
P Šafář, F Považanec, N Prónayová… - Collection of …, 2000 - cccc.uochb.cas.cz
… , 3-bromofuran-2-carbaldehyde according to ref.6b, 3-methylfuran-2-carbaldehyde according to ref., 5-[(3-azido-2-furyl)methylidene]2,2-dimethyl-1,3-dioxane-4,6-dione (1e) according …
Number of citations: 22 cccc.uochb.cas.cz
A Olyaei, M Sadeghpour - New Journal of Chemistry, 2020 - pubs.rsc.org
… Ke et al. noted that the reaction of 3-bromofuran-2-carbaldehyde (70) with phenylhydrazine in the presence of acetic acid (trace) in EtOH under reflux for about 2 h afforded …
Number of citations: 7 pubs.rsc.org
I Kolodziej, JR Green - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… the potential acetate leaving group and the alkynedicobalt complex were prepared in a similar manner, starting with 3-bromothiophene-2-carbaldehyde or 3-bromofuran-2-carbaldehyde…
Number of citations: 16 pubs.rsc.org
Y Yang, X Liu, X Wang, W Lv, X Liu, L Ma… - Frontiers in Plant …, 2022 - frontiersin.org
We previously identified protonstatin-1 (PS-1) as a selective inhibitor of plasma membrane H+-ATPase (PM H+-ATPase) activity and used it as a tool to validate the chemiosmotic model …
Number of citations: 5 www.frontiersin.org
OA Attanasi, D Spinelli - academia.edu
… The irradiation of 5-bromofuran-2-carbaldehyde in benzene gave the corresponding 5-phenyl derivatives in good yields" By using 3-bromofuran-2-carbaldehyde as starting material we …
Number of citations: 0 www.academia.edu

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